DS-7423 PI3Kα Isoform Selectivity: ~73-Fold α/β Ratio vs. BEZ235 (~19-Fold) and GDC-0980 (~5.4-Fold)
DS-7423 demonstrates a PI3Kα/β selectivity ratio of approximately 73.3 (IC50 PI3Kα = 15.6 nM vs. PI3Kβ = 1,143 nM), substantially higher than both BEZ235, with a selectivity ratio of approximately 18.8 (PI3Kα = 4 nM vs. PI3Kβ = 75 nM), and GDC-0980, with a selectivity ratio of only approximately 5.4 (PI3Kα = 5 nM vs. PI3Kβ = 27 nM) [1]. DS-7423 also shows selectivity for PI3Kα over PI3Kγ (16-fold) and PI3Kδ (17-fold) [1]. In a panel of 227 kinases, DS-7423 showed no relevant activity (IC50 <200 nM) against any kinase except MLK1 and NEK2, confirming a clean selectivity profile [1].
| Evidence Dimension | PI3Kα/PI3Kβ selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | PI3Kα IC50 = 15.6 nM; PI3Kβ IC50 = 1,143 nM; Ratio = 73.3 |
| Comparator Or Baseline | BEZ235: PI3Kα IC50 = 4 nM, PI3Kβ IC50 = 75 nM, Ratio = 18.8; GDC-0980: PI3Kα IC50 = 5 nM, PI3Kβ IC50 = 27 nM, Ratio = 5.4 |
| Quantified Difference | DS-7423 PI3Kα/β ratio is 3.9× greater than BEZ235 and 13.6× greater than GDC-0980 |
| Conditions | Cell-free biochemical kinase inhibition assays; DS-7423 and comparator IC50 values from published literature and vendor technical datasheets |
Why This Matters
Higher PI3Kα/β selectivity may translate to reduced PI3Kβ-mediated metabolic and hematologic toxicities, an established liability of pan-PI3K inhibitors, making DS-7423 preferable for therapeutic applications where PI3Kα is the primary oncogenic driver.
- [1] Oda K, et al. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. Data from Abstract and Results: PI3Kα IC50 15.6 nM, PI3Kβ 1,143 nM, PI3Kγ 249 nM, PI3Kδ 262 nM; 227-kinase panel. View Source
